molecular formula C10H13N3O3 B15302300 6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B15302300
M. Wt: 223.23 g/mol
InChI Key: SVTYWPYVMWDOOO-UHFFFAOYSA-N
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Description

6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . The specific reaction conditions and reagents used can vary depending on the desired substituents and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions can vary widely depending on the specific reaction and conditions used. they generally involve the introduction or modification of functional groups on the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and biological context. For example, in the context of antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism .

Comparison with Similar Compounds

6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

6-acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-6(14)11-7-2-3-9-12-8(10(15)16)5-13(9)4-7/h5,7H,2-4H2,1H3,(H,11,14)(H,15,16)

InChI Key

SVTYWPYVMWDOOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=NC(=CN2C1)C(=O)O

Origin of Product

United States

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